2-(3-Methylphenyl)quinazolin-4-ol
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Overview
Description
2-(3-Methylphenyl)quinazolin-4-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)quinazolin-4-ol typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of 3-methylbenzaldehyde and anthranilic acid in the presence of a catalyst such as acetic anhydride . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis and metal-catalyzed reactions to enhance yield and reduce reaction time . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)quinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .
Scientific Research Applications
2-(3-Methylphenyl)quinazolin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)quinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . Additionally, it can interact with bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinazolin-4-ol
- 2-Methylquinazolin-4-ol
- 2-(4-Methylphenyl)quinazolin-4-ol
Uniqueness
2-(3-Methylphenyl)quinazolin-4-ol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-(3-methylphenyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYBXXEFAWWSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322617 |
Source
|
Record name | 2-(3-methylphenyl)-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18818-40-1 |
Source
|
Record name | 2-(3-methylphenyl)-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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